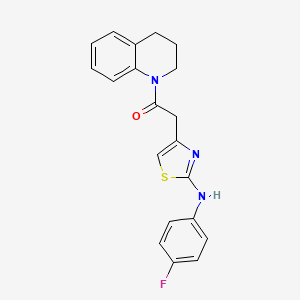

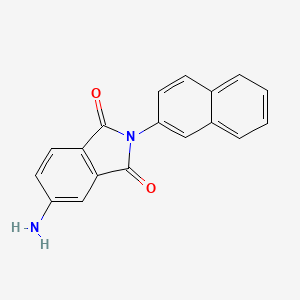

![molecular formula C19H26N2O2 B2931208 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198738-77-9](/img/structure/B2931208.png)

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the piperidine and pyridine rings would add nitrogen atoms . The carbonyl, methoxy, and methyl groups would further contribute to the complexity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The cyclohexene ring could undergo reactions typical of alkenes, such as addition reactions . The piperidine ring, being a secondary amine, could participate in reactions such as alkylation, acylation, and nucleophilic substitution . The pyridine ring, due to its aromaticity, could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carbonyl and methoxy groups could impact the compound’s solubility in different solvents . The compound’s melting and boiling points, density, and other physical properties would also depend on its molecular structure .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation

A study by Takács et al. (2014) explores the use of piperidines possessing ester functionality, such as methyl pipecolinate and ethyl nipecotate, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process yields carboxamides and ketocarboxamides from iodoarenes and iodoalkenes, offering insights into the chemoselectivity and efficiency of these reactions, relevant for the synthesis of complex organic compounds Takács, A., Kabak-Solt, Z., Mikle, G., & Kollár, L. (2014).

Selective Oxyfunctionalization of Ketones Using 1-Oxopiperidinium Salt

Ren et al. (1996) discuss the use of 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride for the oxyfunctionalization of enolizable ketones. This method provides a pathway for regioselective α- or γ-oxygenated carbonyl compounds at ambient temperatures, highlighting the potential for selective synthetic modifications of complex molecules Ren, T., Liu, Y., & Guo, Q. (1996).

Pharmacological Applications

Synthesis of Piperidine Derivatives for Potential Pharmacological Use

Okitsu et al. (2001) describe the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. This synthesis route offers a method for creating piperidine derivatives recognized as imino-sugars, which have implications for drug development, including the synthesis of antimalarial alkaloids like febrifugine Okitsu, O., Suzuki, R., & Kobayashi, S. (2001).

Material Science and Analytical Characterization

Preparation and Analytical Characterization of Arylcyclohexylamines

Wallach et al. (2014) detail the synthesis and analytical characterization of substituted 1-(1-phenylcyclohexyl)piperidines and pyrrolidines. This work is critical for monitoring the emergence of psychoactive substances and highlights the importance of analytical chemistry in identifying and characterizing new compounds for legal and safety purposes Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. (2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological or chemical systems. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in other chemical research .

Propriétés

IUPAC Name |

cyclohex-3-en-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-15-6-5-11-20-18(15)23-14-16-9-12-21(13-10-16)19(22)17-7-3-2-4-8-17/h2-3,5-6,11,16-17H,4,7-10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYIPUIOJAUYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

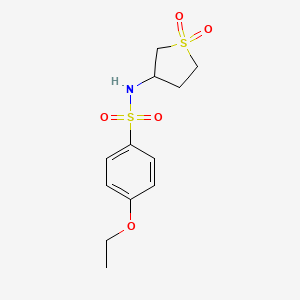

![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)

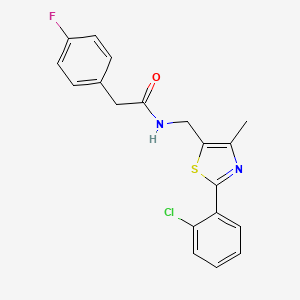

![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)

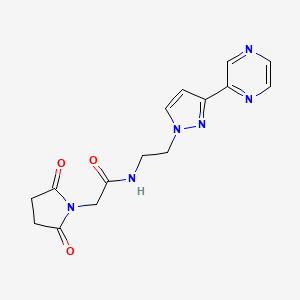

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2931134.png)

![N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine](/img/structure/B2931135.png)

![1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide](/img/structure/B2931141.png)

![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)